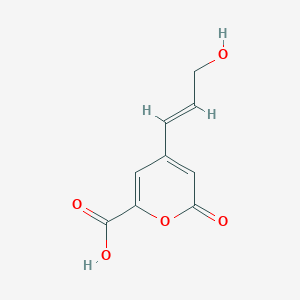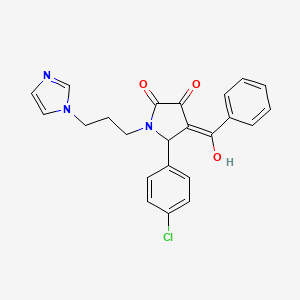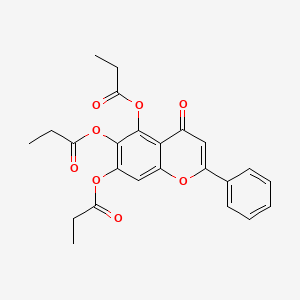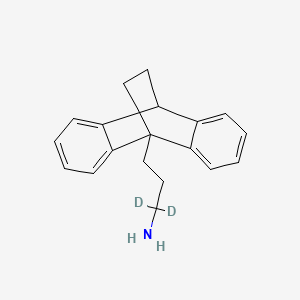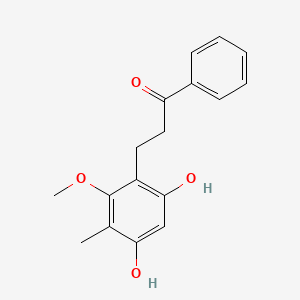
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one is a compound with a complex structure that includes both phenolic and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dihydroxy-2-methoxy-3-methylbenzaldehyde with phenylacetone under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanones.
Aplicaciones Científicas De Investigación
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde: A precursor in the synthesis of the target compound.
3-Methyl-4-anisaldehyde: Another compound with similar structural features.
Uniqueness
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one is unique due to its combination of phenolic and ketone functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C17H18O4 |
|---|---|
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
3-(4,6-dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H18O4/c1-11-15(19)10-16(20)13(17(11)21-2)8-9-14(18)12-6-4-3-5-7-12/h3-7,10,19-20H,8-9H2,1-2H3 |
Clave InChI |
FMIPTRUHEIUNEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1O)O)CCC(=O)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



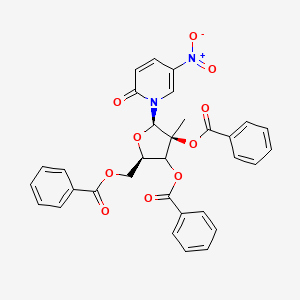
![[(3aR,4R,6Z,9R,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15139831.png)

![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)

